3-(4-Isopropylphenoxy)azetidine hydrochloride
Overview
Description
3-(4-Isopropylphenoxy)azetidine hydrochloride is a synthetic compound with the CAS Number: 1452484-67-1 . It has a molecular weight of 227.73 .
Synthesis Analysis
The synthesis of azetidines like 3-(4-Isopropylphenoxy)azetidine hydrochloride can be achieved through [2+2] photocycloaddition reactions, which are one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of 3-(4-Isopropylphenoxy)azetidine hydrochloride is C12H18ClNO . The InChI code is 1S/C12H17NO.ClH/c1-9(2)10-3-5-11(6-4-10)14-12-7-13-8-12;/h3-6,9,12-13H,7-8H2,1-2H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Isopropylphenoxy)azetidine hydrochloride include a molecular weight of 227.73 and a molecular formula of C12H18ClNO .Scientific Research Applications
Efficient Synthesis of Azetidine
- Synthesis Methodology : A study by Huszthy et al. (1993) outlines efficient synthetic routes for azetidine, using commercially available precursors. This process involves creating N-trityl- or N-dimethoxytrityl protected tosyloxy- or halopropylamines, which are then cyclized into N-trityl- or N-dimethoxytritylazetidines. This synthesis is relevant for creating azetidine derivatives such as 3-(4-Isopropylphenoxy)azetidine hydrochloride (Huszthy et al., 1993).
Antioxidant Activity
- Medicinal Chemistry : Nagavolu et al. (2017) reported the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, demonstrating moderate to significant antioxidant effects. This highlights the potential of azetidine derivatives in medicinal chemistry, possibly including 3-(4-Isopropylphenoxy)azetidine hydrochloride (Nagavolu et al., 2017).
Stereoselective Synthesis
- Piperidines Synthesis : Mollet et al. (2011) explored the stereoselective synthesis of cis-3,4-disubstituted piperidines using 2-(2-mesyloxyethyl)azetidines. Their approach provides access to valuable templates in medicinal chemistry, relevant for compounds like 3-(4-Isopropylphenoxy)azetidine hydrochloride (Mollet et al., 2011).
Azetidin-3-ones Synthesis
- Intermolecular Oxidation : A study by Ye et al. (2011) discusses the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. This method can be applied to the synthesis of functionalized azetidines, including 3-(4-Isopropylphenoxy)azetidine hydrochloride (Ye et al., 2011).
Preparation of Azetidine Derivatives
- 3-Azetidinones : The preparation of various 3-azetidinones, including their transformation into 3-ethylideneazetidines, was researched by Bauman and Duthaler (1988). These derivatives offer potential in synthesizing complex compounds like 3-(4-Isopropylphenoxy)azetidine hydrochloride (Bauman & Duthaler, 1988).
Iminosugars Synthesis
- Polyhydroxylated Azetidine Iminosugars : Lawande et al. (2015) synthesized azetidine iminosugars from d-glucose, demonstrating significant glycosidase inhibitory activity. Such methodologies could be adapted for synthesizing 3-(4-Isopropylphenoxy)azetidine hydrochloride (Lawande et al., 2015).
Azetidine Ring Transformation
- Functionalized Azetidines : Suraj and Swamy (2022) explored ring-expansion reactions of epoxy amides and enamides, resulting in functionalized azetidines. This approach can be useful in the synthesis of diverse azetidine derivatives, including 3-(4-Isopropylphenoxy)azetidine hydrochloride (Suraj & Swamy, 2022).
Biosynthesis of Azetidine Derivatives
- Enzymatic Dehydrogenation : Hill et al. (1981) investigated the biosynthesis of 3-ethylidene-L-azetidine-2-carboxylic acid, highlighting the stereospecificity of enzymatic dehydrogenation. Such enzymatic processes may be relevant for the synthesis of related azetidine derivatives like 3-(4-Isopropylphenoxy)azetidine hydrochloride (Hill et al., 1981).
Safety And Hazards
properties
IUPAC Name |
3-(4-propan-2-ylphenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(2)10-3-5-11(6-4-10)14-12-7-13-8-12;/h3-6,9,12-13H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZGZZHHKGWTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenoxy)azetidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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